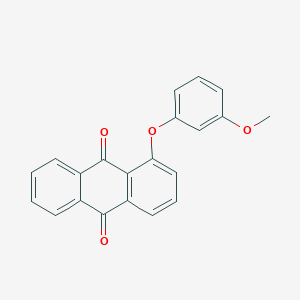

1-(3-Methoxyphenoxy)anthracene-9,10-dione

Description

Significance of Anthracene-9,10-dione (Anthraquinone) Core in Contemporary Chemical Research

The anthracene-9,10-dione, or anthraquinone (B42736), framework is an aromatic organic compound with the formula C₁₄H₈O₂. wikipedia.org It consists of three linearly fused benzene (B151609) rings with two ketone groups on the central ring. wikipedia.org This core structure is of immense significance in modern chemical research due to its robustness, versatile reactivity, and presence in both natural products and large-scale industrial applications. nih.gov

Historically, anthraquinone derivatives have been paramount as the second-largest class of dyes after azo dyes. nih.gov Beyond pigments, the anthraquinone core is integral to various technological applications. It serves as a crucial digester additive in the alkaline processing of wood pulp for papermaking, where it acts as a redox catalyst to protect polysaccharides from degradation and enhance lignin (B12514952) removal. wikipedia.org Furthermore, certain alkylated anthraquinones are catalysts in the industrial production of hydrogen peroxide. wikipedia.org

In the realm of medicinal chemistry, the anthraquinone scaffold is found in metabolites from plants, fungi, and lichens and is a key structural component in several anticancer agents, such as doxorubicin (B1662922) and mitoxantrone, which are known to interact with DNA. nih.govnih.govmdpi.com Its multifaceted nature has also made it a target for investigation as an emerging contaminant due to its widespread use and release from various sources. nih.gov The inherent redox activity and chemical stability of the anthraquinone unit make it a foundational building block for creating complex, functional molecules. wikipedia.orgrsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈O₂ | wikipedia.org |

| Molar Mass | 208.216 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow, highly crystalline solid | wikipedia.org |

| Melting Point | 284.8 °C | wikipedia.org |

| Boiling Point | 377 °C | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

Rationale for Investigating Substituted Phenoxy-Anthracene-9,10-diones

The investigation into substituted phenoxy-anthracene-9,10-diones is driven by the goal of systematically modifying the properties of the parent anthraquinone core. Attaching a phenoxy group (a phenyl ring linked via an ether bond) to the anthraquinone framework introduces significant changes to the molecule's electronic and steric characteristics. This, in turn, can influence its color, solubility, electrochemical potential, and biological activity.

The synthesis of such derivatives can often be achieved through nucleophilic substitution reactions, where a halogenated anthraquinone is reacted with a corresponding phenoxide. lew.ro This modular approach allows chemists to introduce a wide variety of substituents on the phenoxy ring itself, providing a powerful tool for creating a library of compounds with tailored functionalities. For example, the addition of electron-donating or electron-withdrawing groups to the phenoxy moiety can precisely tune the electronic properties of the entire molecule, which is a key principle in the design of functional dyes and materials for electronic applications. researchgate.net

Scope and Research Focus on 1-(3-Methoxyphenoxy)anthracene-9,10-dione

The specific focus on this compound stems from a logical progression in the systematic study of functionalized anthraquinones. This particular molecule combines the stable anthraquinone core with a phenoxy ether linkage at the C1 position and a methoxy (B1213986) group at the meta-position of the phenyl ring. While specific research on this exact molecule is not widely published, its structure allows for informed hypotheses about its potential properties and applications based on established chemical principles.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₄O₄ | uni.lu |

| Molecular Weight | 330.34 g/mol | uni.lu |

| Monoisotopic Mass | 330.0892 Da | uni.lu |

| XLogP (Predicted) | 4.8 | uni.lu |

| InChIKey | IRCISKWSDVQUDB-UHFFFAOYSA-N | uni.lu |

Anthraquinone derivatives are highly promising candidates for advanced organic materials, particularly in the field of electrochemistry. rsc.org Their inherent redox capabilities make them suitable for use as electrode materials in batteries, including sodium-ion batteries, and in redox flow batteries. rsc.orgharvard.edumit.edu The ability to tune the redox potential of the anthraquinone core through substitution is a powerful tool for increasing energy density and improving stability in these devices. rsc.org The introduction of a group like 3-methoxyphenoxy could modulate the electron density of the anthraquinone system, thereby altering its electrochemical potential. Virtual screening approaches based on quantum mechanical calculations are often used to pre-assess potential candidate structures, and a molecule like this compound would be a logical candidate for such theoretical evaluation. rsc.orgresearchgate.net Furthermore, the unique photophysical properties of anthracene (B1667546) derivatives make them relevant for developing materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The properties and reactivity of the anthraquinone framework are highly sensitive to the nature and position of its substituents. This principle is the foundation for its wide range of applications.

Electronic Effects: The introduction of electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (like nitro or sulfonic acid groups) significantly alters the electron distribution within the π-system. nih.govresearchgate.net This directly impacts the molecule's color (absorption spectrum), redox potential, and reactivity in further chemical transformations. rsc.org For instance, amino-substituted anthraquinones are an important class of potential anticancer agents, with their biological activity being closely linked to their electronic properties and ability to bind to DNA. nih.govnih.govbiointerfaceresearch.com

Steric Effects: The size and position of substituents can influence the molecule's conformation and its ability to interact with other molecules or surfaces. researchgate.net In the context of dye chemistry, steric hindrance can affect how the dye molecules pack in a solid state or bind to a fabric. In medicinal applications, the three-dimensional shape of a substituted anthraquinone is critical for its binding affinity to biological targets like enzymes or DNA. nih.gov

Solubility: The addition of polar or non-polar functional groups can be used to control the solubility of the anthraquinone derivative in various solvents. For example, sulfonation is a common method to render anthraquinone dyes water-soluble. nih.gov A phenoxy group, as in the title compound, would generally increase solubility in organic solvents compared to the parent anthraquinone. wikipedia.org

In the case of this compound, the phenoxy group acts as an electron-donating substituent, while the additional methoxy group on the phenyl ring further enhances this effect. The position of these substituents would be expected to influence the molecule's spectroscopic and electrochemical properties in predictable ways, making it an interesting subject for synthetic and materials chemistry research.

An in-depth examination of the synthetic pathways and derivatization tactics for This compound reveals a complex interplay of regioselectivity and strategic functionalization of the anthraquinone core. The construction of this molecule hinges on the effective formation of an ether linkage at the C-1 position, a task that can be approached through several distinct chemical methodologies.

Properties

CAS No. |

122357-52-2 |

|---|---|

Molecular Formula |

C21H14O4 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

1-(3-methoxyphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C21H14O4/c1-24-13-6-4-7-14(12-13)25-18-11-5-10-17-19(18)21(23)16-9-3-2-8-15(16)20(17)22/h2-12H,1H3 |

InChI Key |

IRCISKWSDVQUDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methoxyphenoxy Anthracene 9,10 Dione

Ullmann Condensation Reaction

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that is instrumental in the synthesis of aryl ethers. nih.govwikipedia.org In the context of preparing this compound, this reaction would involve the coupling of a 1-haloanthraquinone with 3-methoxyphenol (B1666288).

The generalized reaction is as follows:

A 1-haloanthraquinone (where X is typically I, Br, or Cl) is reacted with 3-methoxyphenol in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com Traditional Ullmann conditions often necessitate high temperatures (frequently exceeding 210°C) and the use of high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org Stoichiometric amounts of copper, often in the form of copper powder or copper(I) salts, are typically employed. wikipedia.org

Modern advancements in the Ullmann reaction have led to the development of more efficient catalytic systems that can operate under milder conditions. These systems often utilize soluble copper catalysts supported by ligands such as diamines, 1,10-phenanthroline, or acetylacetonates. wikipedia.orgnih.gov The use of microwave irradiation has also been shown to significantly accelerate the reaction, often reducing reaction times from hours to minutes. nih.gov

Table 1: Key Parameters in the Ullmann Synthesis of 1-Aryloxyanthraquinones

| Parameter | Description | Typical Conditions & Remarks |

| Anthraquinone Substrate | 1-Haloanthraquinone | 1-Iodoanthraquinone is most reactive, followed by 1-bromoanthraquinone (B1265448) and then 1-chloroanthraquinone (B52148). mdpi.com |

| Phenolic Reagent | 3-Methoxyphenol | The nucleophilicity of the phenoxide, formed in situ, is crucial for the reaction. |

| Copper Catalyst | Copper metal or Copper(I) salts | Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are common. Activated copper powder can also be used. wikipedia.orgnih.gov |

| Ligands | Chelating agents | 1,10-Phenanthroline, N,N-dimethylglycine, and various diamines can accelerate the reaction and allow for lower temperatures. nih.gov |

| Base | Inorganic or Organic bases | Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH) are frequently used to deprotonate the phenol (B47542). |

| Solvent | High-boiling polar aprotic solvents | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Pyridine, Nitrobenzene. wikipedia.org |

| Temperature | 150-220°C (conventional heating) | Microwave-assisted reactions can be performed at lower temperatures and for shorter durations. nih.gov |

Chemical Derivatization Strategies

The this compound molecule presents several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the anthraquinone nucleus, the phenoxy linker, or the methoxy (B1213986) group.

Electrophilic Substitution on the Anthraquinone Core

The anthraquinone nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups. However, the 1-phenoxy group, being an electron-donating group (EDG), can activate the anthraquinone ring towards electrophilic attack. nih.govwikipedia.org Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of this compound, the phenoxy substituent would likely direct electrophiles to the 2- and 4-positions of the anthraquinone core.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Modification of the Methoxy Group

The methoxy group on the phenoxy ring can be a handle for further derivatization.

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would produce 1-(3-hydroxyphenoxy)anthracene-9,10-dione, which could then be further functionalized at the newly formed hydroxyl group.

Alkylation/Acylation of the derived phenol: The resulting hydroxyl group can be alkylated or acylated to introduce a variety of other functional groups.

Reactions involving the Anthraquinone Carbonyl Groups

The carbonyl groups of the anthraquinone core can undergo reactions typical of ketones.

Reduction: The quinone system can be reduced to the corresponding hydroquinone (B1673460) using reducing agents like sodium dithionite (B78146) or sodium borohydride.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-1-(3-methoxyphenoxy)anthracene-9,10-dione and/or 4-Nitro-1-(3-methoxyphenoxy)anthracene-9,10-dione |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 2-Bromo-1-(3-methoxyphenoxy)anthracene-9,10-dione and/or 4-Bromo-1-(3-methoxyphenoxy)anthracene-9,10-dione |

| Demethylation | BBr₃, CH₂Cl₂ | 1-(3-Hydroxyphenoxy)anthracene-9,10-dione |

| Reduction | Sodium dithionite (Na₂S₂O₄) | 1-(3-Methoxyphenoxy)anthracene-9,10-diol |

Purification and Isolation Techniques for Substituted Anthraquinones

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation methods to remove unreacted starting materials, catalysts, and byproducts. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis, and various techniques are applicable to substituted anthraquinones.

Column Chromatography: This is a standard method for the purification of substituted anthraquinones. Silica gel is a commonly used stationary phase, with the mobile phase being a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). nih.govroyalsocietypublishing.org The polarity of the eluent is gradually increased to separate compounds based on their affinity for the stationary phase.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separations and is used for both analytical and preparative purposes. Reversed-phase columns (e.g., C18) are frequently used with mobile phases such as acetonitrile/water or methanol/water, often with the addition of a small amount of acid like formic acid to improve peak shape. scirp.org

High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC): These are liquid-liquid partition chromatography techniques that avoid the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. nih.gov These methods are particularly useful for the separation of polar and complex mixtures of anthraquinones. nih.gov

Crystallization

Crystallization is a powerful technique for the final purification of the target compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will result in the formation of crystals upon cooling, while the impurities remain in the solution. Common solvents for the crystallization of anthraquinone derivatives include ethanol, acetone, ethyl acetate, and mixtures thereof. nih.govgoogle.com In some cases, a multi-step process involving salification and desalting followed by crystallization can be employed to remove specific impurities. google.com

Table 3: Common Purification Techniques for Substituted Anthraquinones

| Technique | Stationary Phase/Solvent System | Application |

| Column Chromatography | Silica gel; Hexane/Ethyl Acetate, Dichloromethane/Methanol | Primary purification of crude reaction mixtures. nih.govroyalsocietypublishing.org |

| Thin-Layer Chromatography (TLC) | Silica gel plates; various solvent systems | Reaction monitoring and method development. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 columns; Acetonitrile/Water, Methanol/Water (often with formic acid) | Analytical purity assessment and preparative purification. scirp.org |

| High-Speed Counter-Current Chromatography (HSCCC) | Biphasic solvent systems (e.g., n-hexane–ethanol–water) | Purification of complex mixtures, avoids solid support. nih.gov |

| Crystallization | Ethanol, Acetone, Ethyl Acetate, or mixtures | Final purification to obtain a highly pure solid product. nih.govgoogle.com |

Computational Chemistry and Theoretical Investigations of 1 3 Methoxyphenoxy Anthracene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in modeling the properties of anthraquinone (B42736) derivatives. nih.govresearchgate.net These methods allow for a detailed examination of both ground and excited electronic states, providing a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. Studies on 1-(3-Methoxyphenoxy)anthracene-9,10-dione have utilized DFT methods, such as the CAM-B3LYP functional with a 6-311+G(d,p) basis set, to accurately model its characteristics. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations reveal that the HOMO is primarily localized on the electron-rich methoxyphenoxy substituent, while the LUMO is distributed across the electron-deficient anthracene-9,10-dione core. This distribution is characteristic of a donor-acceptor system and is fundamental to its electronic transitions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

DFT-based geometry optimization is used to determine the most stable three-dimensional structure of the molecule. The core of this compound consists of a rigid and planar anthracene-9,10-dione framework. The key structural variables are the bond lengths, bond angles, and, most importantly, the dihedral angles associated with the flexible ether linkage connecting the phenoxy group to the anthraquinone core.

Within the this compound molecule, DFT calculations can identify and characterize weak, non-covalent intramolecular interactions. While the compound lacks conventional hydrogen bond donors, weak hydrogen bonds of the C-H···O type may exist. These interactions can occur between hydrogen atoms on the anthraquinone core and the oxygen atoms of the methoxy (B1213986) or ether groups. Such interactions, though weak, play a role in stabilizing the preferred conformation of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the electronic excited states of molecules. nih.gov It is widely used to predict UV-Visible absorption spectra by calculating the vertical electronic transition energies and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The UV-Vis spectrum of this compound is dominated by intense π→π* transitions characteristic of the extensive conjugated system of the anthraquinone moiety. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions. The calculations also provide insight into the nature of each transition, identifying which molecular orbitals are involved. For this molecule, key transitions often involve the promotion of an electron from the HOMO, located on the donor part of the molecule, to the LUMO on the acceptor core, a process known as an intramolecular charge transfer (ICT) transition.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 415 | 0.21 | HOMO → LUMO (π→π) |

| S0 → S2 | 325 | 0.15 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 280 | 0.35 | HOMO → LUMO+1 (π→π*) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Singlet and Triplet Excited State Energies

The photophysical and photochemical behavior of a molecule is fundamentally governed by the energies of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) stands as a primary computational method for calculating the vertical excitation energies of singlet (Sₙ) and triplet (Tₙ) states. uclouvain.be For anthraquinone derivatives, functionals such as B3LYP and PBE0, combined with basis sets like 6-31G(d,p), have been shown to provide reliable predictions of electronic transitions. uclouvain.be

The lowest singlet excited state (S₁) in anthraquinones typically arises from an n→π* transition associated with the carbonyl lone pairs, which is often weak, followed by more intense π→π* transitions at higher energies. The introduction of an electron-donating methoxyphenoxy group is expected to modulate these energy levels. The triplet states, particularly the lowest triplet state (T₁), are crucial for understanding processes like intersystem crossing and potential applications in photodynamic therapy. Theoretical calculations can predict the energy gap between the S₁ and T₁ states, which influences fluorescence and phosphorescence properties.

Table 1: Illustrative Calculated Excited State Energies for this compound This table presents typical energy values expected for substituted anthraquinones based on computational studies of analogous compounds, as specific data for the title compound is not available.

| State | Excitation Energy (eV) | Predominant Character | Oscillator Strength (f) |

| S₁ | 2.85 | n→π | ~0.01 |

| S₂ | 3.10 | π→π | ~0.15 |

| S₃ | 3.40 | π→π | ~0.30 |

| T₁ | 2.50 | n→π / π→π | 0 |

| T₂ | 2.90 | π→π | 0 |

**3.2. Simulation of Spectroscopic Parameters

Computational methods can simulate UV-Visible spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state. TD-DFT calculations are instrumental in predicting the maximum absorption wavelengths (λmax) that characterize a compound's color and electronic properties. uclouvain.be The spectrum of this compound is expected to be dominated by the chromophore of the anthracene-9,10-dione core, with modifications induced by the substituent. The methoxyphenoxy group, acting as an auxochrome, is anticipated to cause a bathochromic (red) shift in the π→π* absorption bands compared to the unsubstituted anthraquinone.

Simulating emission spectra (fluorescence) involves optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima provides the Stokes shift, which offers insight into the geometric relaxation of the molecule upon excitation.

Table 2: Predicted UV-Visible Absorption Maxima for this compound in a Nonpolar Solvent Illustrative data based on general characteristics of substituted anthraquinones.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~435 | Low | n→π* transition, weak |

| S₀ → S₂ | ~400 | Moderate | π→π* intramolecular charge transfer (ICT) |

| S₀ → S₃ | ~365 | High | π→π* transition of the anthraquinone core |

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities by computing the second derivatives of the energy with respect to atomic displacements. These predicted frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

For this compound, the most characteristic vibrations would include the symmetric and asymmetric stretching of the two carbonyl (C=O) groups, typically appearing in the 1650-1700 cm⁻¹ region. Other significant predicted peaks would correspond to the C-O-C stretching of the ether linkage and the C-H and C=C vibrations of the aromatic rings.

Table 3: Selected Predicted Vibrational Frequencies for this compound Illustrative data representing characteristic frequencies for this class of molecule.

| Frequency (cm⁻¹, scaled) | Intensity | Assignment |

| ~1685 | Strong | Asymmetric C=O stretch |

| ~1660 | Strong | Symmetric C=O stretch |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1280 | Strong | Aryl-O-C asymmetric stretch |

| ~1150 | Medium | C-O stretch (methoxy) |

Molecular Dynamics and Conformational Analysis

While the anthracene-9,10-dione core is rigid, the 1-(3-Methoxyphenoxy) substituent introduces conformational flexibility primarily around the C-O ether bond connecting the two aromatic systems. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface and identify low-energy conformations of the molecule. tandfonline.comwhiterose.ac.uk

An MD simulation would track the atomic motions of the molecule over time, allowing for the analysis of the preferred dihedral angles between the anthracene (B1667546) and phenoxy rings. Such analyses reveal the most stable spatial arrangement of the substituent, which can influence crystal packing and interactions with biological targets. These simulations provide insight into the molecule's flexibility and the dynamic range of its structures at a given temperature. nih.gov

Solvation Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant. uclouvain.be

This phenomenon, known as solvatochromism, describes the shift in absorption or emission spectra upon changing solvent polarity. nih.gov For a molecule like this compound, which possesses a permanent dipole moment, an increase in solvent polarity is expected to differentially stabilize the ground and excited states. If the excited state is more polar than the ground state, polar solvents will induce a bathochromic (red) shift in the absorption spectrum. Conversely, a hypsochromic (blue) shift may occur if the ground state is more stabilized. nih.gov Theoretical calculations using PCM can predict these shifts and help interpret experimental spectroscopic data obtained in different solvents.

Photophysical Phenomena and Energy Transfer Processes in Anthracene 9,10 Dione Systems

Absorption and Emission Characteristics

The introduction of substituents onto the anthraquinone (B42736) skeleton significantly modifies its interaction with light. The position and electronic nature (donating or withdrawing) of the substituent group dictate the energy of the molecular orbitals, leading to shifts in absorption and emission spectra.

The absorption spectrum of the parent compound, 9,10-anthraquinone, is well-characterized and serves as a crucial baseline. It displays several distinct absorption bands in the ultraviolet and visible regions. These include strong π-π* transitions at shorter wavelengths (around 250 nm and 270 nm) and a weaker, symmetry-forbidden n-π* transition at longer wavelengths (around 405 nm). photochemcad.comnist.gov

The introduction of a phenoxy group at the 1-position, as in 1-(3-Methoxyphenoxy)anthracene-9,10-dione , is expected to cause a notable red-shift (bathochromic shift) in the absorption bands. This is because the oxygen atom of the phenoxy group acts as an electron-donating group, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. This effect is particularly pronounced for the charge-transfer (CT) band, which gains intensity and shifts to longer wavelengths. researchgate.net The additional methoxy (B1213986) group on the peripheral phenyl ring is anticipated to have a secondary, more subtle electronic influence. Different substituents are known to strongly affect the photophysical properties, with substitutions often leading to a red shift in the absorbance spectrum. researchgate.net

Table 1: Comparison of Absorption Maxima (λ_max) for 9,10-Anthraquinone and Expected Shifts for the Substituted Derivative

| Compound | Absorption Band | Typical λ_max (nm) in nonpolar solvent | Expected Shift for this compound |

|---|---|---|---|

| 9,10-Anthraquinone | π-π* | ~251 photochemcad.com | Bathochromic (Red-Shift) |

| π-π* | ~325 nist.gov | Bathochromic (Red-Shift) | |

| n-π* | ~405 researchgate.net | Bathochromic (Red-Shift) and Intensification | |

| This compound | CT | - | Expected to appear as a strong band in the visible region |

Data for 9,10-Anthraquinone is from established sources. photochemcad.comnist.govresearchgate.net The expected shifts are based on general principles for substituted anthraquinones.

Anthraquinone and its derivatives are typically characterized by very weak fluorescence. This is a direct consequence of the efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ), which is facilitated by the presence of the carbonyl groups (El-Sayed's rule). researchgate.netchemrxiv.org Therefore, phosphorescence from the lowest triplet state (T₁) is often the more dominant emission process, although it is usually observed only at low temperatures or in rigid matrices.

For This compound , any observable fluorescence would be expected at a longer wavelength than its main absorption band, resulting in a significant Stokes shift. The magnitude of this shift is influenced by factors such as the solvent polarity and the degree of intramolecular charge transfer (ICT) character in the excited state. rsc.org In polar solvents, molecules with ICT character often show larger Stokes shifts due to the reorientation of solvent molecules around the more polar excited state. rsc.org Given the lack of specific emission data, precise values for emission wavelengths and Stokes shifts cannot be provided.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For most anthraquinone derivatives, this value is very low, often less than 10%. rsc.orgrsc.org This inefficiency is due to the rapid and dominant non-radiative decay pathways, primarily intersystem crossing.

The fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state, is consequently very short for anthraquinones. Studies on related aminoanthraquinone derivatives show that their photophysical properties, including quantum yields and lifetimes, are highly dependent on solvent polarity. rsc.org For example, in some solvents, 2-amino-9,10-anthraquinone exhibits higher quantum yields and longer lifetimes compared to others, an effect attributed to structural changes and the degree of ICT character. rsc.org For This compound , one can anticipate similarly low quantum yields and short lifetimes, characteristic of this class of compounds.

Table 2: Typical Photophysical Parameters for Substituted Anthraquinones

| Parameter | Typical Value Range | Reference Compound(s) |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | < 0.1 | 2-Amino-9,10-anthraquinone rsc.org |

| Fluorescence Lifetime (τf) | picoseconds to a few nanoseconds | Aminoanthraquinone Derivatives researchgate.netnih.gov |

| Triplet State Lifetime (τT) | microseconds | Aminoanthraquinone Derivatives nih.gov |

These values represent a general range for the anthraquinone class and are not specific to this compound.

Excited State Dynamics

The processes that occur following photoexcitation determine the fate of the absorbed energy. For anthraquinones, the dynamics are dominated by the efficient population of triplet states.

Intersystem crossing (ISC) is the transition between electronic states of different spin multiplicity, most commonly from a singlet state to a triplet state (S₁ → T₁). In aromatic ketones like anthraquinone, this process is remarkably efficient. The spin-orbit coupling between the n,π* and π,π* states provides a mechanism for this spin-forbidden transition to occur on a picosecond timescale. researchgate.netchemrxiv.org

Studies on amino-substituted anthraquinones have shown that ISC can occur in as fast as 190–320 picoseconds. nih.gov This rapid ISC leads to a high triplet quantum yield (ΦT), which is often close to 1, meaning nearly every photon absorbed results in the formation of a triplet state. This high efficiency in forming triplet states makes anthraquinone derivatives effective triplet photosensitizers.

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact. This interaction can lead to the formation of one molecule in an excited singlet state and the other in its ground state. wikipedia.org This "upconversion" of energy is a key mechanism in applications that convert low-energy light to higher-energy light. wikipedia.orgresearchgate.net

The efficiency of TTA depends on several factors, including the triplet state lifetime and energy of the participating molecules, known as annihilators. researchgate.net While many 9,10-disubstituted anthracene (B1667546) derivatives are benchmark annihilators for TTA, the suitability of an anthraquinone derivative is less established. rsc.orgnih.gov For This compound to function as a TTA annihilator, its triplet state energy must meet specific criteria relative to a sensitizer (B1316253) molecule, and its triplet lifetime must be long enough to allow for diffusion and interaction. While some anthraquinone derivatives have microsecond triplet lifetimes, there is no specific data available to confirm the role of this particular compound in TTA systems. nih.gov

Influence of Substituents on Photophysical Properties

The photophysical characteristics of the anthracene-9,10-dione core are highly sensitive to the nature and position of substituents. nih.gov The introduction of functional groups can significantly alter the electronic structure, and consequently, the absorption and emission properties of the molecule. rsc.org These modifications arise from a combination of inductive and resonance effects, which influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The choice of substituent can be used to tune the molecule's interaction with light, affecting everything from the color of the compound to its efficiency as a light emitter. mdpi.com

The 1-(3-methoxyphenoxy) group imparts distinct electronic characteristics to the anthracene-9,10-dione (anthraquinone) chromophore. This substituent influences the core's behavior through a combination of intramolecular interactions and charge transfer phenomena.

The oxygen atom of the phenoxy ether linkage, with its lone pairs of electrons, can participate in resonance with the anthraquinone system. This electron-donating character can influence the energy of the molecular orbitals. northumbria.ac.uk Specifically, long-wavelength absorption bands in substituted anthraquinones are often attributed to intramolecular charge-transfer (ICT) transitions, for instance, from an electron-donating amine or amide group to the electron-accepting quinone core. northumbria.ac.uk A similar ICT character can be anticipated for the phenoxy-substituted derivative, where electron density is transferred from the oxygen-containing substituent to the quinone moiety upon photoexcitation.

Furthermore, even when chromophores are separated by insulating aliphatic bridges and are not directly conjugated, significant intramolecular electronic interactions can occur. nih.gov In the case of this compound, the methoxyphenoxy group is not in direct conjugation with the quinone system. However, through-space interactions between the π orbitals of the phenoxy ring and the π orbitals of the anthraquinone moiety can lead to a mixing of electronic configurations and the formation of charge transfer states. nih.gov This "homoconjugation" can result in a bathochromic (red-shift) of the longest wavelength absorption band compared to the unsubstituted anthraquinone. nih.gov

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key indicator of a molecule's environmental sensitivity. mdpi.com Fluorophores whose emission properties are particularly sensitive to the polarity of their microenvironment are termed solvatochromic fluorophores. mdpi.com This phenomenon arises from differential solvation of the ground and excited states of the molecule.

In polar molecules with intramolecular charge-transfer (ICT) character, the excited state is often more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The this compound, with its potential for ICT, is expected to exhibit such solvatochromic behavior. Specific interactions, such as hydrogen bonding between the molecule and protic solvents, can also significantly modulate the solvatochromic response. chemrxiv.org

The table below presents representative data for a solvatochromic dye, 1-isocyano-5-aminoanthracene, demonstrating how absorption and emission maxima shift with solvent polarity, a behavior analogous to what would be expected for other polar anthraquinone derivatives.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | 456 | 502 | 2109 |

| Toluene | 33.9 | 464 | 529 | 2784 |

| Dioxane | 36.0 | 467 | 545 | 3271 |

| Acetone | 42.2 | 468 | 595 | 4949 |

| Acetonitrile | 46.0 | 465 | 606 | 5455 |

| Methanol | 55.5 | 466 | 615 | 5755 |

Data presented is for 1-isocyano-5-aminoanthracene as a representative example of a solvatochromic anthracene derivative. The data illustrates the typical trend of increasing Stokes shift with solvent polarity.

Exciplex and Excimer Formation and Their Impact on Optical Quantum Efficiency

Beyond monomer emission, excited-state complexes can form, significantly impacting the photophysical pathways. An excimer is an excited-state dimer formed between an excited molecule and an identical ground-state molecule. unige.ch A related species, an exciplex , is an excited-state complex formed between two different molecules, typically a donor and an acceptor. researchgate.net Both are characterized by broad, structureless, and red-shifted emission compared to the corresponding monomer fluorescence. researchgate.net

For this compound, intermolecular excimer formation is a possibility at higher concentrations. More intriguingly, the structure allows for the potential formation of an intramolecular exciplex. In this scenario, the photoexcited anthraquinone core could act as an acceptor, and the appended methoxyphenoxy group could act as an electron donor, forming an excited-state complex. This would result in a dual fluorescence: a higher-energy band from the locally excited state and a lower-energy, broad band from the intramolecular exciplex state. The formation of such an exciplex state would likely quench the standard fluorescence, thereby lowering the quantum yield. unige.ch The relative intensity of the two emission bands would be highly dependent on the solvent polarity, with more polar solvents typically favoring the charge-separated exciplex state.

| Property | Monomer Emission | Excimer/Exciplex Emission |

|---|---|---|

| Origin | Decay of a single excited molecule | Decay of an excited-state dimer or complex |

| Spectrum | Structured, narrow bands | Broad, structureless band |

| Wavelength | Higher energy (shorter wavelength) | Lower energy (red-shifted) |

| Concentration Dependence | Favored at low concentrations | Favored at high concentrations (intermolecular) |

| Effect on Quantum Yield | Can be high | Often leads to quenching (lower quantum yield) |

Redox Chemistry and Electrochemical Behavior of 1 3 Methoxyphenoxy Anthracene 9,10 Dione

Electrochemical Characterization Techniques

The investigation of the redox chemistry of 1-(3-Methoxyphenoxy)anthracene-9,10-dione and related compounds relies on several key electrochemical techniques to determine their reduction and oxidation potentials and to elucidate the mechanisms of electron transfer.

Cyclic Voltammetry for Reduction and Oxidation Potentials

Cyclic voltammetry (CV) is a principal technique used to study the electrochemical behavior of anthraquinone (B42736) derivatives. In a typical CV experiment, the potential is swept linearly from a starting potential to a vertex potential and then back to the start. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes.

For anthraquinone derivatives, CV typically reveals two successive, reversible one-electron reduction steps in aprotic solvents. The first reduction corresponds to the formation of a radical anion (AQ•⁻), and the second to the formation of a dianion (AQ²⁻). Each reversible step is characterized by a pair of peaks: a cathodic peak (reduction) and an anodic peak (oxidation of the reduced species). The half-wave potential (E₁/₂), calculated as the average of the cathodic and anodic peak potentials, is a measure of the thermodynamic ease of the redox process.

Table 1: Representative Redox Potentials for 1-Substituted Anthraquinone Derivatives

| Compound | E₁/₂(0/–1) (V vs Fc/Fc⁺) | E₁/₂(-1/–2) (V vs Fc/Fc⁺) |

|---|---|---|

| Anth-1-Carb | -1.43 | -1.83 |

| Anth-1-Phenox | -1.36 | -1.77 |

| Anth-1-NPh₂ | -1.41 | -1.80 |

Data sourced from a study on donor-acceptor anthraquinone derivatives. nih.gov

Differential Pulse Voltammetry (if applicable)

Differential Pulse Voltammetry (DPV) is another electrochemical technique that can be applied to study anthraquinone derivatives. DPV offers higher sensitivity and better resolution than cyclic voltammetry, making it particularly useful for quantifying low concentrations of electroactive species. The current is measured just before and at the end of a series of potential pulses superimposed on a linearly increasing potential ramp. The resulting differential plot of current versus potential shows peaks at potentials corresponding to the redox reactions. While the application of DPV to this compound specifically has not been documented in available literature, it is a suitable and often-used method for the analysis of substituted anthraquinones. jcesr.org

Redox Mechanisms and Electron Transfer Pathways

The redox behavior of this compound is dictated by the electron transfer to and from the anthraquinone moiety, leading to the formation of anionic species.

Formation and Stability of Radical Anions and Dianions

The reduction of the anthraquinone core in this compound proceeds through two distinct one-electron transfer steps.

Step 1: Formation of the Radical Anion AQ + e⁻ ⇌ AQ•⁻

Step 2: Formation of the Dianion AQ•⁻ + e⁻ ⇌ AQ²⁻

The first step, the formation of the radical anion, is generally a reversible process. nih.gov The stability of this radical anion is a key feature of anthraquinone chemistry. Studies on various anthraquinone derivatives have shown that these radical anions can be stable, allowing for their characterization by techniques such as EPR (Electron Paramagnetic Resonance) spectroscopy. polyu.edu.hk

The formation of a molecular anion from this compound has been observed in the gas phase through dissociative electron attachment (DEA) studies. In these experiments, the molecular anion (M•⁻) is the most prominent negative ion observed, appearing in multiple resonance states. researchgate.net This indicates a significant capacity of the molecule to accommodate an extra electron, forming a stable molecular anion.

The second reduction step leads to the formation of a spinless dianion. nih.gov The stability of the dianion can be influenced by factors such as the solvent and the presence of counter-ions. Thermochemical calculations on the parent anthraquinone suggest that the dianions are relatively stable in solution. acs.org

Influence of Substituents on Redox Windows

The electronic nature of the substituent at the 1-position of the anthraquinone ring plays a crucial role in tuning the redox potentials. The 3-methoxyphenoxy group in this compound is considered an electron-donating group.

Electron-donating groups generally make the reduction of the anthraquinone core more difficult, resulting in a shift of the reduction potentials to more negative values. However, studies on 1-substituted anthraquinones with various donor groups have shown that the effect on the first reduction potential can be very weak. nih.gov This suggests that the Lowest Unoccupied Molecular Orbital (LUMO), which accepts the first electron, is largely localized on the anthraquinone moiety itself. nih.gov

Conversely, the oxidation potential is strongly dependent on the nature of the donor substituent. nih.gov For substituents with electron-donating character, the oxidation becomes easier (occurs at a lower positive potential). The oxidation process involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), which often has significant contributions from the donor substituent.

The position of the substituent also matters. For donor-substituted anthraquinones, isomers with the substituent at position 1 are systematically easier to oxidize (have lower oxidation potentials) compared to their counterparts substituted at position 2. nih.gov

Relationship between Electronic Structure and Electrochemical Activity

The electrochemical behavior of this compound is intrinsically linked to its electronic structure, specifically the energies and distributions of its frontier molecular orbitals, the HOMO and LUMO.

The reduction potential is directly related to the energy of the LUMO. A lower LUMO energy facilitates the acceptance of an electron, leading to a less negative reduction potential. For many substituted anthraquinones, the LUMO is primarily located on the anthraquinone core. nih.gov This explains why the first reduction potential is often only weakly affected by the nature of the substituent. nih.gov A linear relationship between the computed LUMO energy and the reduction potential has been established for a series of anthraquinone derivatives, which can be used as a descriptor for screening new compounds. acs.org

The oxidation potential, on the other hand, is correlated with the energy of the HOMO. A higher HOMO energy means the electron is less tightly bound and easier to remove, resulting in a lower oxidation potential. In donor-substituted anthraquinones, the HOMO is often delocalized over both the anthraquinone core and the donor substituent. nih.gov The electron-donating 3-methoxyphenoxy group is expected to raise the HOMO energy of the molecule, making it easier to oxidize compared to unsubstituted anthraquinone.

Quantum chemical calculations have shown that for 1-substituted anthraquinones, the HOMO is significantly destabilized (raised in energy) compared to the 2-substituted isomers, which is in agreement with the experimentally observed lower oxidation potentials for the 1-substituted compounds. nih.gov This highlights the strong correlation between the electronic structure and the electrochemical activity of these molecules.

Investigation of Excited State Intramolecular Redox Reactions

The study of excited state intramolecular redox reactions in molecules like this compound is crucial for understanding their photophysical and photochemical properties. While direct research on this specific compound is not extensively documented in publicly available literature, the behavior of related anthraquinone derivatives provides a strong framework for understanding its likely characteristics.

Anthraquinone derivatives can undergo various excited-state deactivation processes, including intramolecular charge transfer (ICT) and, in molecules with appropriate functional groups, excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov ESIPT is a phototautomerization reaction that can be considered a form of intramolecular redox reaction, where a proton is transferred between two sites within the same molecule upon photoexcitation. This process is particularly common in hydroxy- and amino-substituted anthraquinones. acs.orgacs.org

For instance, studies on 1-(acylamino)anthraquinones have shown that ESIPT is an active de-excitation pathway. nih.govacs.org This process involves the transfer of a proton from the amino group to a carbonyl oxygen, leading to the formation of a transient keto-tautomer. The efficiency of this process can be influenced by the nature of the substituents on the molecule. nih.gov Similarly, in certain hydroxyanthraquinones, the presence of an intramolecular hydrogen bond facilitates ESIPT, which provides a rapid, non-radiative decay pathway from the excited state. This pathway can compete with other processes like intersystem crossing and fluorescence, and importantly, can prevent degradation-promoting electron transfer (ET) reactions. nih.gov

In the case of this compound, the absence of a labile proton on the phenoxy ether linkage means that classic ESIPT is not a possible deactivation channel. However, the molecule can still exhibit excited-state intramolecular redox behavior through charge transfer. Upon absorption of light, an electron can be promoted to a higher energy level, creating an excited state. The electronic nature of the 3-methoxyphenoxy substituent—an electron-donating group—can facilitate intramolecular charge transfer from the phenoxy moiety to the electron-accepting anthraquinone core.

Picosecond laser photolysis studies on other substituted anthraquinones have revealed the formation of excited triplet states. ias.ac.in It has been observed that electron transfer can occur from a donor molecule to the triplet excited state of an anthraquinone, leading to the formation of a radical anion. ias.ac.in While this is an intermolecular process, it demonstrates the electron-accepting capability of the excited anthraquinone core, which is a prerequisite for intramolecular charge transfer.

The dynamics of these excited states are critical. For some anthraquinone derivatives, the internal conversion from higher excited triplet states to the lowest excited triplet state can be relatively slow. ias.ac.in The presence of the methoxy (B1213986) group on the phenoxy ring in this compound would likely influence the energy levels of the molecular orbitals and thus the dynamics of any intramolecular charge transfer state.

Electrochemical Applications Beyond Direct Energy Storage (e.g., Sensing Mechanisms based on Redox Cycles)

The rich redox chemistry of the anthraquinone core makes its derivatives, including by extension this compound, promising candidates for applications in electrochemical sensing. The fundamental principle behind their use as sensors is the reversible two-electron, two-proton reduction of the quinone moiety to the corresponding hydroquinone (B1673460), a process that is highly sensitive to the chemical environment. capes.gov.br

While specific applications of this compound in sensing are not widely reported, the broader class of anthraquinone derivatives has been successfully employed in various electrochemical sensors. These sensors can be designed to detect a range of analytes, from pH and metal ions to biological molecules.

Mechanisms of Sensing:

The primary sensing mechanism relies on the modulation of the anthraquinone redox cycle upon interaction with a target analyte. This can manifest in several ways:

Changes in Redox Potential: The formal potential of the quinone/hydroquinone redox couple is sensitive to the electronic environment. Interaction with an analyte can alter the electron density at the anthraquinone core, causing a measurable shift in the peak potentials observed in techniques like cyclic voltammetry. For example, anthraquinone derivatives have been used as the basis for voltammetric pH electrodes, where the redox potential shifts in a Nernstian manner with changes in proton concentration. capes.gov.br

Catalytic Enhancement of Current: In some sensor designs, the anthraquinone derivative acts as a redox mediator. It can be electrochemically recycled while participating in a chemical reaction with the analyte, leading to an amplification of the electrochemical signal.

Inhibition of Redox Activity: The binding of an analyte can sometimes hinder the electrochemical reaction, for instance, by blocking the active sites or preventing the necessary conformational changes for electron transfer. This results in a decrease in the measured current.

Examples from Related Compounds:

pH Sensing: Carbon particles chemically modified with anthraquinone have been shown to function as effective and robust pH sensors, with a linear response across a wide pH range (pH 1 to 9). capes.gov.br

Biomolecule Detection: An electrochemical sensor for cysteine was developed using a nanocomposite containing anthraquinone-2-carboxylic acid. researchgate.net The detection mechanism was proposed to involve the formation of hydrogen bonds between the anthraquinone derivative and cysteine, which influenced the electrochemical signal. researchgate.net

Dye Identification in Art: The characteristic electrochemical fingerprints of various anthraquinone-based dyes have been used to identify them in microsamples taken from works of art. nih.gov This is achieved by immobilizing the sample particles on an electrode and recording their square wave voltammetric profiles. nih.gov

The this compound molecule, with its ether linkage and additional aromatic ring, could offer unique properties for sensor development. The phenoxy group could be functionalized to introduce specific recognition sites for target analytes, leading to highly selective sensors. The methoxy group, being an electron-donating group, will influence the redox potential of the anthraquinone core, which can be fine-tuned for specific applications. A study on anthraquinone derivatives with hydroxyl and methoxy groups highlighted the influence of these substituents on their redox properties and subsequent biological activity, which is linked to the generation of reactive oxygen species. nih.gov

The redox potentials of various substituted anthraquinones provide insight into how the 3-methoxyphenoxy group might affect the electrochemical behavior of the parent molecule. The following table shows experimentally measured redox potentials for the first and second one-electron reductions of anthraquinone and some of its derivatives in an organic solvent.

| Compound | First Reduction Potential (E1 vs Fc/Fc+) [V] | Second Reduction Potential (E2 vs Fc/Fc+) [V] | Solvent | Reference |

|---|---|---|---|---|

| Anthraquinone (AQ) | -1.48 | -2.03 | N,N-dimethylformamide | nih.govrsc.org |

| 1-hydroxy-AQ | -1.42 | -2.12 | N,N-dimethylformamide | nih.govrsc.org |

| 1,4-dihydroxy-AQ | -1.31 | -2.18 | N,N-dimethylformamide | nih.govrsc.org |

| 1,5-dihydroxy-AQ | -1.36 | -2.07 | N,N-dimethylformamide | nih.govrsc.org |

| 1,8-dihydroxy-AQ | -1.35 | -2.07 | N,N-dimethylformamide | nih.govrsc.org |

| 1-amino-AQ | -1.59 | -2.28 | N,N-dimethylformamide | nih.govrsc.org |

This table is interactive. You can sort the data by clicking on the column headers.

The data indicates that electron-donating groups like hydroxyl and amino substituents modify the redox potentials. nih.govrsc.org It can be inferred that the electron-donating 3-methoxyphenoxy group would similarly influence the redox potentials of the anthraquinone core, making it a tunable component for designing specific electrochemical sensors.

Structure Property Relationships and Molecular Design Principles for Functionalized Anthracene 9,10 Diones

Correlation of Substitution Patterns with Electronic Properties (e.g., HOMO-LUMO Gap)

The electronic properties of anthracene-9,10-dione (anthraquinone) derivatives are profoundly influenced by the nature and position of their substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap, can be precisely tuned through strategic chemical modifications.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density distribution across the anthraquinone (B42736) core. For instance, substituting the anthraquinone skeleton with strong electron-donating groups like an amino group (-NH2) can destabilize the HOMO, leading to a significant change in electronic character. aip.org Studies on donor-acceptor (D-A) systems, where anthraquinone acts as the acceptor, show that the HOMO and LUMO energies are strongly dependent on the attached donor moiety. nih.gov For example, varying the donor from carbazole (B46965) to the more electron-rich phenoxazine (B87303) results in a decrease in the ionization potential. nih.gov

In the specific case of 1-(3-Methoxyphenoxy)anthracene-9,10-dione , the methoxyphenoxy group acts as an electron-donating substituent. Research involving gas-phase dissociative electron attachment (DEA) studies has provided insights into its electronic structure, including its electron affinity. aip.org Quantum chemical calculations are a key tool for predicting these properties; a relationship often exists between the computed LUMO energy and the reduction potential, which can be used as a descriptor to screen large numbers of derivatives for specific applications. acs.org

The position of the substituent is also critical. Studies comparing 1-substituted versus 2-substituted anthraquinones have shown that while the first reduction potential is weakly dependent on the substituent's position, the oxidation potentials can differ significantly, by as much as 90 to 210 mV. nih.gov This demonstrates that positional isomerism is a powerful tool for fine-tuning electronic properties.

Furthermore, the design of more complex D-A systems, such as D-Ph-A-Ph-D type molecules where 'Ph' is a phenyl bridge, shows that increasing the distance between the donor and the anthraquinone acceptor can be a successful strategy for achieving a small energy difference between the lowest singlet and triplet excited states (ΔEST), a crucial parameter in materials for organic light-emitting diodes (OLEDs). umn.edu

Table 1: Calculated Electronic Properties of Selected Anthraquinone Derivatives This table is illustrative, compiling data from multiple sources to show general trends.

| Compound/Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Source |

|---|---|---|---|---|

| Anthraquinone (unsubstituted) | - | - | - | General Reference |

| 1-Amino-anthraquinone | Destabilized by 1.4 eV | - | - | aip.org |

| Anth-1-Phenox | - | - | ~1.54 | nih.gov |

| Anth-1-Carb | - | - | ~2.50 | nih.gov |

| Polymer P2 (BO-containing) | - | - | 1.86 | nanoscience.or.kr |

| Polymer P4 (BO-containing) | - | - | 1.83 | nanoscience.or.kr |

Impact of the 3-Methoxyphenoxy Group on Photophysical Characteristics (e.g., Absorption/Emission Shifts, Quantum Yield)

The photophysical properties of anthraquinone derivatives, including their absorption and emission spectra, are highly sensitive to substitution. The 3-methoxyphenoxy group in This compound influences these characteristics by modifying the electronic transitions of the molecule.

Generally, the introduction of substituents leads to shifts in the absorption maxima (λmax). Electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxy (-OH) typically cause a bathochromic (red) shift in the absorption bands. psu.eduresearchgate.net For example, detailed studies on hydroxy- and methoxy-substituted anthraquinones like physcion (B1677767) revealed a broad absorption band of medium intensity in the visible region, identified as a charge-transfer (CT) band, which is characteristic of such derivatives. psu.edu The electronic absorption spectra of these molecules are often complex, featuring multiple π→π* and n→π* transitions. researchgate.net

While specific experimental data on the absorption/emission of This compound is not widely available in the reviewed literature, the principles from related compounds can be applied. The ether linkage and the methoxy group on the phenoxy ring are expected to introduce a CT character to the electronic transitions, likely resulting in a red-shift of the absorption spectrum compared to unsubstituted anthraquinone.

The quantum yield of fluorescence is also strongly affected by substitution. For many 9,10-disubstituted anthracenes, modifications can significantly alter fluorescence properties. chalmers.sersc.org In some cases, certain substituents, such as thiophene (B33073) groups, have been shown to dramatically decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org This is often due to the promotion of intersystem crossing from the singlet excited state to the triplet state. Conversely, strategic substitution can enhance fluorescence. The introduction of bulky groups at the 9 and 10 positions, for instance, can prevent π-π stacking, which inhibits non-radiative decay pathways and leads to higher fluorescence efficiency. mdpi.com The specific impact of the 3-methoxyphenoxy group would depend on how it influences the balance between radiative (fluorescence) and non-radiative decay processes.

Relationship between Molecular Structure and Redox Potentials

The redox behavior of anthraquinones is fundamental to their function in applications ranging from batteries to biological systems. The molecular structure, particularly the pattern of substitution, dictates the potentials at which the molecule undergoes reduction and oxidation.

The anthraquinone core itself undergoes two reversible one-electron reductions. nih.gov The potentials for these reductions are relatively insensitive to the chemical nature and position of many donor substituents. For a series of 1- and 2-substituted anthraquinones with phenoxazine and carbazole donors, the first reduction potential (E1/2(0/–1)) remained in a narrow range of -1.33 V to -1.43 V vs Fc+/Fc. nih.gov This suggests that the LUMO is largely localized on the anthraquinone moiety itself. nih.gov

In stark contrast, the oxidation potentials are highly dependent on the substituent. nih.gov Electron-donating groups facilitate oxidation, lowering the potential required to remove an electron. For example, the oxidation potential for Anth-1-Carb was found to be 0.82 V, while for the more easily oxidized Anth-1-Phenox, it was significantly lower at 0.36 V. nih.gov The position of the substituent also plays a crucial role; 2-substituted derivatives consistently show higher oxidation potentials than their 1-substituted counterparts. nih.gov

For This compound , the electron-donating nature of the substituent would be expected to lower its oxidation potential compared to the unsubstituted parent compound, while having a more modest effect on its reduction potentials. Studies on related systems, such as anthraquinone-2-sulfonate (AQS), have confirmed that electron-donating substituents like -OH and -NH2 lead to significant changes in redox potentials. frontiersin.org This tunability is a key principle in designing anthraquinone derivatives for applications like redox flow batteries, where tailoring the reduction window is essential. acs.org

Table 2: Redox Potentials of Selected 1- and 2-Substituted Anthraquinone Derivatives (Potential vs Fc+/Fc in CH2Cl2/0.1 M TBAPF6) Data extracted from Martyna Cybularczyk-Ciołek et al., 2020. nih.gov

| Compound | E1/2(0/+1) [V] | E1/2(0/–1) [V] | E1/2(–1/–2) [V] |

|---|---|---|---|

| Anth-1-Phenox | 0.36 | -1.36 | -1.78 |

| Anth-2-Phenox | 0.40 | -1.33 | -1.75 |

| Anth-1-Carb | 0.82 | -1.36 | -1.80 |

| Anth-2-Carb | 1.03 | -1.35 | -1.78 |

| Anth-1-NPh2 | irr. | -1.43 | -1.83 |

| Anth-2-NPh2 | irr. | -1.42 | -1.82 |

Influence of Molecular Planarity and Aromaticity on Compound Characteristics

The rigid, planar, and aromatic structure of the anthraquinone core is a defining feature that underpins many of its properties. nih.gov This planarity facilitates π-π stacking interactions and is crucial for mechanisms like DNA intercalation in medicinal applications. nih.gov However, substituents can introduce significant deviations from this planarity, thereby altering the molecule's characteristics.

The introduction of a substituent like the 3-methoxyphenoxy group in This compound introduces a flexible ether linkage. The phenoxy ring is unlikely to be coplanar with the anthracene (B1667546) system due to rotation around the C-O bond. This non-planarity can disrupt crystal packing and influence solubility and photophysical properties by affecting the degree of electronic conjugation between the substituent and the core.

Aromaticity, a measure of cyclic delocalization and stability, can also be affected by substitution. The introduction of substituents, especially those that form intramolecular hydrogen bonds with the quinone carbonyls (e.g., -OH groups), can influence the electron density distribution and the aromaticity of the individual rings within the anthraquinone system. nih.govmdpi.com Computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA) can quantify these changes, showing how substituents modulate the electronic structure and stability of the fused rings. mdpi.com

General Design Principles for Tailoring Properties of Anthraquinone Derivatives

The extensive research on anthraquinone derivatives has led to the establishment of several key design principles for tailoring their properties for specific applications.

Tuning Redox Potentials : To modify redox potentials, the primary strategy is the introduction of electron-donating or electron-withdrawing groups. EDGs generally lower the oxidation potential, while EWGs make oxidation more difficult. nih.gov The reduction potential is less sensitive to substituents but can be tuned. This principle is vital for designing materials for energy storage, where the cell voltage is determined by the redox potentials of the active materials. acs.orgnih.gov

Controlling the HOMO-LUMO Gap : The HOMO-LUMO gap, which dictates the color and electronic properties, can be controlled by the choice of substituent. Strong donors or acceptors can significantly narrow the gap. nih.gov Furthermore, extending the π-conjugated system, for example by inserting phenyl bridges between donor and acceptor moieties, provides another axis for control, allowing for the fine-tuning of photophysical properties like fluorescence and achieving thermally activated delayed fluorescence (TADF). umn.edu

Positional Isomerism : The properties of anthraquinone derivatives are highly dependent on the substitution position (e.g., position 1 vs. 2). This allows for the creation of constitutional isomers with markedly different properties from the same building blocks. For example, 2,6-disubstituted systems tend to be more linear and rod-like than 1,5-disubstituted ones, which is a critical design parameter for applications in liquid crystals. nih.govacs.org

Molecular Hybridization and Conjugation : Combining the anthraquinone core with other functional molecular units (molecular hybridization) is a powerful strategy to develop materials with multi-target activity or enhanced performance. nih.gov Inducing p-π conjugation through the introduction of specific groups can optimize electron and ion migration, improving stability and electrochemical activity in battery materials. nih.gov

By applying these principles, scientists can rationally design and synthesize novel anthraquinone derivatives with properties optimized for a wide array of applications, from anticancer agents and dyes to advanced materials for organic electronics and energy storage. nih.gov

Advanced Research Applications of Functionalized Anthracene 9,10 Diones Excluding Clinical/pharmaceutical

Organic Electronics and Optoelectronic Devices

The rigid, planar structure and the conjugated π-system of the anthracene-9,10-dione core are fundamental characteristics that make it a candidate for applications in organic electronics. The introduction of a 3-methoxyphenoxy group can further modulate these properties.

Light-Emitting Devices (OLEDs) and Luminescent Materials

Anthracene (B1667546) derivatives are well-known for their blue emission, a critical component for full-color displays and solid-state lighting. While the parent anthracene-9,10-dione is typically non-emissive or weakly emissive due to the presence of the carbonyl groups which can quench fluorescence, functionalization can alter its photophysical behavior. The attachment of a methoxyphenoxy group at the 1-position could potentially influence the luminescent properties of the anthraquinone (B42736) core.

Further research would be necessary to characterize the photoluminescence quantum yield, emission spectrum, and color coordinates of 1-(3-Methoxyphenoxy)anthracene-9,10-dione to ascertain its suitability as an emissive material or a host in OLEDs.

Photovoltaic Applications

The application of a specific compound in organic photovoltaics (OPVs) depends on its ability to absorb light in the solar spectrum and to effectively participate in charge separation and transport. Anthraquinone derivatives have been investigated as electron-acceptor materials in OPVs. The electron-withdrawing nature of the dione (B5365651) functionality combined with the extended conjugation of the anthracene core provides a basis for this application.

The 3-methoxyphenoxy substituent could impact the material's absorption spectrum, energy levels (HOMO/LUMO), and morphology in thin films, all of which are critical parameters for photovoltaic performance. However, without experimental data on the solar absorption characteristics and electronic energy levels of this compound, its potential in photovoltaic applications remains speculative.

Electrochemical Energy Storage Systems

The reversible redox chemistry of the quinone moiety makes anthraquinones attractive candidates for active materials in electrochemical energy storage devices, particularly in the burgeoning field of organic redox flow batteries.

Organic Redox Flow Batteries

Organic redox flow batteries (ORFBs) offer a potentially low-cost and scalable solution for grid-scale energy storage. The core principle of their operation relies on the reversible two-electron, two-proton reduction and oxidation of the quinone groups in the anthraquinone structure.

The performance of an ORFB is highly dependent on the redox potential, solubility, and stability of the active material. The methoxyphenoxy group in this compound could influence these key parameters. For instance, the ether linkage might enhance solubility in organic electrolytes. The electronic effect of the substituent would also tune the redox potential of the anthraquinone core.

A hypothetical redox reaction for this compound in an aprotic electrolyte is presented below:

Table 1: Hypothetical Redox Reactions

| Reaction | Equation |

|---|---|

| First Reduction | This compound + e⁻ ⇌ [this compound]⁻ |

Detailed electrochemical studies, such as cyclic voltammetry, would be required to determine the precise redox potentials and electrochemical reversibility of this compound.

Electrode Modification and Functionalization

Functionalized anthraquinones can be immobilized on electrode surfaces to catalyze electrochemical reactions or to enhance charge storage capacity. The phenoxy group in this compound could serve as a linker to attach the molecule to a conductive support, creating a modified electrode with the redox-active anthraquinone units exposed to the electrolyte. Such modified electrodes could find use in various electrochemical applications beyond energy storage.

Molecular Probes and Sensors

The development of molecular probes and sensors for the detection of specific analytes is a significant area of chemical research. Anthraquinone derivatives have been utilized as scaffolds for chemosensors due to their electrochemical and potential photophysical responses to external stimuli.

The methoxyphenoxy group of this compound contains a potential binding site (the ether oxygen and the aromatic ring) for metal ions or other guest molecules. Binding of an analyte to this site could induce a change in the electrochemical properties or, if the molecule is engineered to be fluorescent, a change in its emission characteristics. This would form the basis of a sensing mechanism. For example, interaction with a metal ion could perturb the electronic structure of the anthraquinone core, leading to a measurable shift in its redox potential or a change in its absorption or emission spectrum.

To be a viable sensor, the interaction must be selective and result in a clearly observable signal. The design and synthesis of such a sensor would require a deep understanding of the host-guest chemistry of the methoxyphenoxy-anthraquinone system.

Chemosensors Based on Spectroscopic Changes

Anthracene-based compounds are well-regarded for their fluorescent properties, making them excellent candidates for the development of chemosensors. qut.edu.au These sensors operate on the principle of a detectable change in their spectroscopic properties, such as fluorescence or color, upon interaction with a specific analyte. The anthracene-9,10-dione scaffold can be functionalized with receptor units that selectively bind to target ions or molecules. This binding event can modulate the electronic properties of the anthracene core, leading to a measurable change in the emission spectrum. For instance, the introduction of amino groups to the anthracene-9,10-dione structure has been shown to create effective chemosensors for various metal ions. researchgate.net While direct studies on this compound as a chemosensor are not prominent, the presence of the methoxyphenoxy group could potentially influence its binding affinity and selectivity towards certain analytes, a hypothesis that warrants further investigation.

Table 1: General Spectroscopic Properties of Anthracene-9,10-dione Derivatives for Chemosensing

| Property | Description | Relevance to Chemosensing |

|---|---|---|

| Fluorescence Quantum Yield | The ratio of photons emitted to photons absorbed. | A high quantum yield is often desirable for sensitive detection. |

| Stokes Shift | The difference between the maxima of the absorption and emission spectra. | A large Stokes shift is beneficial for minimizing self-absorption and improving signal-to-noise ratio. |

| Analyte-Induced Spectral Shift | Change in the wavelength of maximum absorption or emission upon binding to an analyte. | Enables ratiometric sensing, which can be more accurate than intensity-based measurements. |

| Binding Constant (Ka) | A measure of the affinity between the sensor molecule and the analyte. | Determines the sensitivity and detection range of the chemosensor. |

Electrochemical Sensors (e.g., for ammonia)